molecular formula C13H15ClO B14868961 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride

Cat. No.: B14868961
M. Wt: 222.71 g/mol
InChI Key: MVVWQVBNERQESP-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride is an organic compound with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . This compound is characterized by the presence of a propanoyl chloride group attached to a tetrahydronaphthalenyl moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylpropanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C13H16O+SOCl2C13H15ClO+SO2+HCl\text{C}_{13}\text{H}_{16}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_{13}\text{H}_{15}\text{ClO} + \text{SO}_2 + \text{HCl} C13​H16​O+SOCl2​→C13​H15​ClO+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include thionyl chloride for chlorination, nucleophiles for substitution, and reducing agents for reduction. Major products formed from these reactions include amides, esters, thioesters, and alcohols.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The propanoyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Similar compounds to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride include:

The uniqueness of this compound lies in its reactivity and versatility as an intermediate in organic synthesis, enabling the preparation of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoyl chloride

InChI

InChI=1S/C13H15ClO/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h5,7,9H,1-4,6,8H2

InChI Key

MVVWQVBNERQESP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCC(=O)Cl

Origin of Product

United States

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